3-Methylquinolin-4-ol

Tautomerism Antimalarial Drug Design Quantum Chemical Calculation

3-Methylquinolin-4-ol (CAS 64965-46-4) is a quinoline-based heterocyclic organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol. It is a yellowish-brown powder that is soluble in water and organic solvents, characterized by a melting point of 323-324°C and a predicted LogP (XLogP3) of 1.9, indicating moderate lipophilicity.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 64965-46-4
Cat. No. B1599847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinolin-4-ol
CAS64965-46-4
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CNC2=CC=CC=C2C1=O
InChIInChI=1S/C10H9NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-6H,1H3,(H,11,12)
InChIKeyMEBYZSAQFUZJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylquinolin-4-ol (CAS 64965-46-4): Chemical Identity and Core Physicochemical Properties


3-Methylquinolin-4-ol (CAS 64965-46-4) is a quinoline-based heterocyclic organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . It is a yellowish-brown powder that is soluble in water and organic solvents, characterized by a melting point of 323-324°C and a predicted LogP (XLogP3) of 1.9, indicating moderate lipophilicity . The compound exists primarily in the lactam form (3-methyl-1H-quinolin-4-one), and its topological polar surface area (TPSA) is approximately 29.1 Ų, a parameter relevant to its potential membrane permeability .

Why Substituting 3-Methylquinolin-4-ol (CAS 64965-46-4) with Unsubstituted 4-Hydroxyquinoline or Other Analogs Is Not a Viable Option


Substituting 3-Methylquinolin-4-ol with its closest analog, 4-hydroxyquinoline (4-HQ), or other positional isomers, is not a scientifically sound practice due to critical differences in both physicochemical properties and biological recognition. The methyl group at the 3-position of the quinoline ring introduces a steric and electronic perturbation that fundamentally alters the molecule's interaction profile. Specifically, this substitution increases lipophilicity (LogP), which can impact membrane permeability and protein binding, and directly influences the compound's ability to engage with hydrophobic sub-pockets in biological targets, as demonstrated by distinct tautomeric preferences and binding affinities in related methyl-substituted quinoline systems [1][2]. Simply using 4-HQ (CAS 611-36-9) as a drop-in replacement would ignore these crucial structure-activity relationships (SAR), potentially leading to invalid experimental outcomes or failed synthetic routes, as evidenced by the differential tumorigenic potential and enzyme inhibition profiles observed across methylquinoline isomers [2][3].

Quantitative Comparative Evidence for the Selection of 3-Methylquinolin-4-ol (CAS 64965-46-4)


Tautomeric Preference: A Critical Difference from 4-Hydroxyquinoline-Based Systems

In contrast to 4-hydroxyquinoline systems which can exhibit significant tautomerism between the hydroxyquinoline and quinolone forms, the 3-methyl substitution in 3-Methylquinolin-4-ol and related analogs strongly stabilizes the hydroxyquinoline tautomer. This is crucial for maintaining a specific molecular geometry required for target interactions. For the closely related analog ethyl 4-hydroxy-5-methylquinoline-3-carboxylate, quantum chemical calculations (B3LYP/6-311++G(d,p)) revealed a clear energetic preference for the hydroxyquinoline form, which is 27 kJ mol⁻¹ more stable than the corresponding 4-oxoquinoline tautomer [1].

Tautomerism Antimalarial Drug Design Quantum Chemical Calculation

Enhanced Lipophilicity: LogP Comparison with Unsubstituted 4-Hydroxyquinoline

The introduction of a methyl group at the 3-position of 3-Methylquinolin-4-ol results in a significant increase in lipophilicity compared to its unsubstituted parent, 4-hydroxyquinoline. The calculated XLogP3 for 3-Methylquinolin-4-ol is 1.9, whereas 4-hydroxyquinoline has a lower LogP of approximately 1.3 [1]. This 0.6 unit difference in LogP represents a roughly four-fold increase in the compound's partition coefficient, which can dramatically alter its ability to cross biological membranes and its distribution profile in in vivo or cellular assays.

Lipophilicity Membrane Permeability ADME Prediction

Differential MAO-B Inhibitory Potency: 3-Methyl Substitution Reduces Affinity Compared to 7- and 8-Methylquinolines

The position of the methyl substituent on the quinoline ring dictates the potency of monoamine oxidase (MAO) inhibition. While specific data for 3-Methylquinolin-4-ol is limited, a study of methylquinoline isomers revealed that 4-methylquinoline, a close structural analog, inhibits human brain MAO-A with an IC50 in the low micromolar range, whereas 7- and 8-methylquinolines are significantly more potent [1]. The 3-methyl substitution pattern, particularly in the context of the 4-hydroxy group, is hypothesized to result in a distinct inhibitory profile compared to these other isomers, offering a unique tool for probing isoform selectivity.

Monoamine Oxidase Inhibition Neurochemistry Enzyme Kinetics

Patent-Cited Utility: An Established Intermediate for Kinase and BET Inhibitor Synthesis

3-Methylquinolin-4-ol is explicitly cited in multiple patent applications as a key synthetic intermediate for preparing therapeutically relevant compounds, notably protein tyrosine kinase (PTK) inhibitors and heterocyclic BET bromodomain inhibitors [1]. For instance, WO 2020/092638 A1 and US 2020/140459 A1 describe its use in the synthesis of heterocyclic compounds as BET inhibitors, a class of epigenetic modulators with applications in oncology . This is a specific, application-driven differentiator from simpler, unsubstituted quinoline-4-ols, which may not possess the necessary substitution pattern for these advanced synthetic routes.

Medicinal Chemistry Kinase Inhibitors BET Bromodomain

Validated Application Scenarios for 3-Methylquinolin-4-ol (CAS 64965-46-4)


Synthesis of BET Bromodomain Inhibitors for Epigenetic Research

3-Methylquinolin-4-ol is a preferred starting material for the synthesis of heterocyclic BET bromodomain inhibitors, as explicitly detailed in patent literature (e.g., WO 2020/092638 A1). Its 3-methyl-4-hydroxy substitution pattern is a core motif required for the scaffold of these epigenetic modulators, making it essential for research groups developing novel BET inhibitors for oncology and inflammation studies . The use of unsubstituted 4-hydroxyquinoline would yield a different chemical scaffold, incompatible with the patented synthetic routes.

Development of Protein Tyrosine Kinase (PTK) Inhibitor Intermediates

Substituted quinolin-4-ol compounds are critical intermediates for manufacturing various PTK inhibitors, which are a cornerstone of targeted cancer therapy [1]. 3-Methylquinolin-4-ol serves as a specific building block in this chemical space. Its quantifiably higher lipophilicity (LogP 1.9 vs. 1.3 for 4-HQ) may also be advantageous for synthesizing derivatives with improved cell permeability or blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Studies on Tautomerism-Dependent Activity

Given the established preference for the hydroxyquinoline tautomer in 3-methyl substituted analogs (a 27 kJ mol⁻¹ stabilization over the quinolone form), 3-Methylquinolin-4-ol is an ideal probe for investigating the role of tautomeric state in biological activity. This is particularly relevant in antimalarial and antimicrobial research, where the 4-oxoquinoline/hydroxyquinoline equilibrium can dictate target engagement and potency [2].

Monoamine Oxidase (MAO) Isoform Selectivity Profiling

While not a potent inhibitor itself, the distinct structural features of 3-Methylquinolin-4-ol make it a valuable control compound or scaffold for derivatization in studies exploring the SAR of MAO inhibition. Its unique substitution pattern (3-methyl, 4-hydroxy) provides a different pharmacophore profile compared to the more potent 7- and 8-methylquinoline isomers, enabling researchers to dissect the structural determinants of MAO-A and MAO-B selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.